4,6-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene
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Overview
Description
4,6-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene is a sulfur-containing heterocyclic compound with the molecular formula C14H16S It is a derivative of dibenzothiophene, characterized by the presence of two methyl groups at the 4 and 6 positions and a partially hydrogenated structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene can be achieved through several methods. One common approach involves the reaction of 3-methylcyclohex-2-enone with 2-methylbenzenethiol to form an intermediate, which is then cyclized to produce the target compound . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as nickel-molybdenum supported on silica-alumina are often employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, fully hydrogenated derivatives, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
4,6-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene has several scientific research applications:
Chemistry: It is used as a model compound in studies of sulfur-containing heterocycles and their reactivity.
Biology: Research into its potential biological activity, including antimicrobial and anticancer properties, is ongoing.
Medicine: The compound is investigated for its potential use in drug development due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene involves its interaction with molecular targets through its sulfur atom and aromatic rings. These interactions can lead to the formation of reactive intermediates that participate in various chemical and biological processes. The specific pathways and targets depend on the context of its application, such as its role in catalysis or its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydrodibenzothiophene: Lacks the methyl groups at the 4 and 6 positions.
4,6-Dimethyldibenzothiophene: Fully aromatic without the partially hydrogenated structure.
Dibenzothiophene: The parent compound without any methyl groups or hydrogenation.
Uniqueness
4,6-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene is unique due to its combination of methyl substitution and partial hydrogenation, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
4,6-dimethyl-1,2,3,4-tetrahydrodibenzothiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16S/c1-9-5-3-7-11-12-8-4-6-10(2)14(12)15-13(9)11/h3,5,7,10H,4,6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGZTSXZDJDRHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=C1SC3=C(C=CC=C23)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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